4-phenylpyridine-2-carboxylic Acid

Descripción general

Descripción

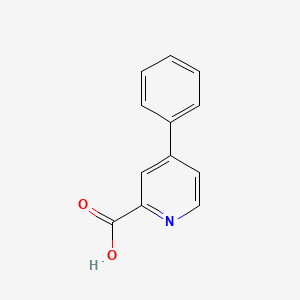

4-Phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C12H9NO2 It consists of a pyridine ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Phenylpyridine-2-carboxylic acid can be synthesized through several methods:

Oxidation of 4-phenylpyridine: This method involves the oxidation of 4-phenylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Grignard Reaction: Another method involves the reaction of 4-bromopyridine with phenylmagnesium bromide (a Grignard reagent) followed by carboxylation with carbon dioxide (CO2) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

4-Phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the pyridine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include substituted phenylpyridine derivatives, alcohols, aldehydes, and other functionalized compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Ligand in Coordination Chemistry : The compound acts as a ligand to form metal complexes, which can exhibit catalytic and biological activities. These metal complexes are essential in various chemical reactions and processes.

- Synthesis of Advanced Materials : It is utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds, contributing to the development of new materials with tailored properties.

Biology

- Enzyme Inhibition : 4-Phenylpyridine-2-carboxylic acid has been studied for its potential as an enzyme inhibitor. It interacts with enzymes such as cytochrome P450, influencing metabolic pathways by either inhibiting or modulating their activity.

- Cell Signaling Modulation : The compound serves as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, impacting various signaling pathways including extracellular signal-regulated kinases phosphorylation and β-arrestin recruitment. This modulation can affect cellular processes like proliferation and apoptosis.

Medicine

- Therapeutic Potential : Ongoing research investigates the compound's role in treating diseases, particularly neurodegenerative disorders like Alzheimer's disease due to its interaction with acetylcholinesterase . Its ability to modulate receptor activity positions it as a candidate for drug development.

- Antimicrobial and Anticancer Properties : Related studies indicate that derivatives of this compound exhibit antimicrobial and anticancer activities, suggesting potential applications in developing new therapeutic agents .

Industry

- Pharmaceuticals and Agrochemicals : The compound is used in the synthesis of pharmaceuticals and agrochemicals, highlighting its industrial relevance. Its properties facilitate the design of effective agents for agricultural applications and drug formulations.

Case Study 1: Enzyme Interaction

Research demonstrated that this compound interacts with cytochrome P450 enzymes, leading to altered metabolism of various substrates. This interaction was characterized through biochemical assays that measured enzyme activity before and after the introduction of the compound.

Case Study 2: Allosteric Modulation

A study focused on the allosteric effects of this compound on muscarinic receptors showed that it enhances receptor activity without directly activating it. This was evidenced by increased signaling through downstream effectors such as ERK phosphorylation in cell-based assays .

Mecanismo De Acción

The mechanism of action of 4-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Allosteric Modulation: The compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors, enhancing the receptor’s response to its endogenous ligand.

Enzyme Inhibition: It inhibits certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

Comparación Con Compuestos Similares

4-Phenylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:

4-Phenylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

2-Phenylpyridine: Has the phenyl group at the 2-position instead of the 4-position, leading to different chemical and biological properties.

4-Phenylquinoline: Contains a quinoline ring instead of a pyridine ring, resulting in different electronic and steric effects.

These comparisons highlight the unique properties of this compound, such as its ability to form stable metal complexes and its potential as a therapeutic agent.

Actividad Biológica

4-Phenylpyridine-2-carboxylic acid (4-PhPy-2-COOH) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound has the molecular formula and is characterized by a pyridine ring substituted with a phenyl group and a carboxylic acid functional group. Its structure allows for various interactions with biological macromolecules, which underlie its pharmacological effects.

Target Receptors

The primary target of 4-PhPy-2-COOH is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in cognitive functions and is implicated in disorders such as Alzheimer's disease and schizophrenia. Research indicates that 4-PhPy-2-COOH acts as a positive allosteric modulator (PAM) at this receptor, enhancing its activity without directly activating it.

Biochemical Pathways

The compound influences several signaling pathways:

- Extracellular signal-regulated kinases (ERK) 1/2 phosphorylation

- Inositol monophosphate (IP1) accumulation

- β-arrestin recruitment

These pathways are essential for mediating cellular responses to neurotransmitters, suggesting that 4-PhPy-2-COOH could improve cognitive function through modulation of cholinergic signaling .

Enzyme Interactions

4-PhPy-2-COOH has been shown to interact with various enzymes, notably cytochrome P450, which is crucial for drug metabolism. The nature of these interactions can lead to either inhibition or modulation of enzyme activity, affecting the metabolism of numerous substrates.

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles associated with proliferation, differentiation, and apoptosis.

- Cellular Metabolism : Long-term exposure affects metabolic activity, which can be beneficial at low doses but harmful at high doses .

Dosage Effects in Animal Models

Research indicates that the biological effects of 4-PhPy-2-COOH are dose-dependent:

- Low Doses : Beneficial effects such as enhanced enzyme activity and improved cellular function.

- High Doses : Toxic effects including cellular damage and disruption of physiological processes. Threshold effects have been documented where the transition from beneficial to harmful occurs at specific dosage levels .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of 4-PhPy-2-COOH:

Future Directions

Ongoing research is focused on:

- Synthesis of Derivatives : Exploring structural modifications to enhance selectivity and potency.

- Therapeutic Applications : Investigating its role as an allosteric modulator in treating cognitive disorders.

- Mechanistic Studies : Further elucidating the pathways affected by 4-PhPy-2-COOH to identify additional therapeutic targets.

Propiedades

IUPAC Name |

4-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRUAKMKGOMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376504 | |

| Record name | 4-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52565-56-7 | |

| Record name | 4-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.